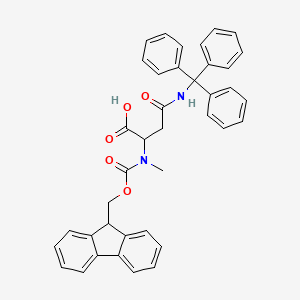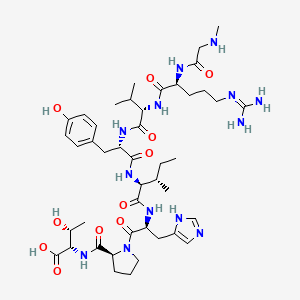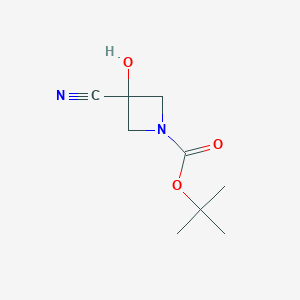
1,4-b-D-Cellopentaitol (borohydride reduced cellotetraose)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-b-D-Cellopentaitol can be synthesized through the reduction of cellotetraose using sodium borohydride (NaBH4) as the reducing agent. The reaction typically occurs in an aqueous medium under mild conditions to prevent the degradation of the sugar alcohol.
Industrial Production Methods: On an industrial scale, the production of 1,4-b-D-Cellopentaitol involves large-scale reduction processes using borohydride reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-b-D-Cellopentaitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as bromine (Br2) or hydrogen peroxide (H2O2) can be used to oxidize 1,4-b-D-Cellopentaitol.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of cellotetraose to produce 1,4-b-D-Cellopentaitol.
Substitution: Various nucleophiles can react with 1,4-b-D-Cellopentaitol under acidic or basic conditions to form substituted derivatives.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes can be formed as oxidation products.
Reduction Products: The primary product is 1,4-b-D-Cellopentaitol itself.
Substitution Products: Various substituted sugar alcohols and esters can be synthesized.
Scientific Research Applications
1,4-b-D-Cellopentaitol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Investigated for its role in modulating glucose metabolism and insulin sensitivity.
Medicine: Potential therapeutic agent for type 2 diabetes due to its glucose-lowering effects.
Industry: Utilized in drug delivery systems, nanotechnology, and renewable energy technologies.
Mechanism of Action
The mechanism by which 1,4-b-D-Cellopentaitol exerts its effects involves the modulation of glucose metabolism pathways. It enhances insulin sensitivity by interacting with insulin receptors and influencing glucose uptake in cells. The molecular targets include insulin receptors and glucose transporters, with pathways involving the PI3K/Akt signaling cascade.
Comparison with Similar Compounds
1,4-b-D-Cellopentaitol is unique compared to other sugar alcohols due to its specific structure and biological activity. Similar compounds include:
Cellotriose: A shorter chain sugar alcohol with different metabolic effects.
Maltotetraose: Another tetrasaccharide with distinct structural and functional properties.
Isomaltulose: A disaccharide with similar applications in glucose metabolism but different chemical properties.
Does this cover everything you were looking for?
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHNNNGMBRWNEY-YIQJLYQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)
![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)
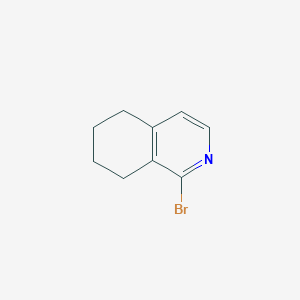
![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)


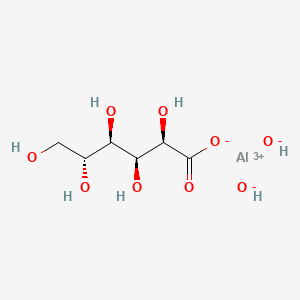
![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)
